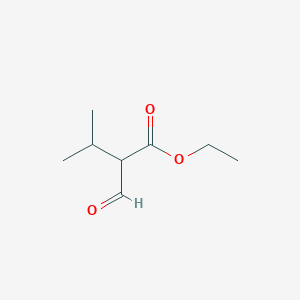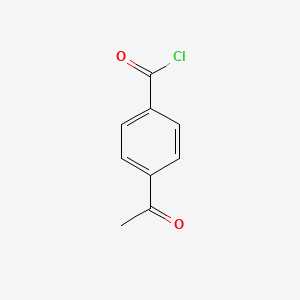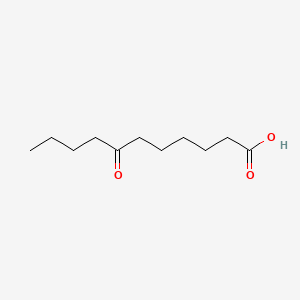
7-Oxoundecanoic acid
Übersicht
Beschreibung
7-Oxoundecanoic acid is a chemical compound with the molecular formula C11H20O3 . It has an average mass of 200.275 Da and a monoisotopic mass of 200.141251 Da .
Molecular Structure Analysis
The molecular structure of 7-Oxoundecanoic acid is represented by the formula C11H20O3 . This indicates that it contains 11 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Antifungal Therapeutics
7-Oxoundecanoic acid has been identified as a promising compound in the treatment of fungal infections. Research suggests that it can modulate fungal metabolism by affecting the expression of genes critical for virulence . This modulation can lead to profound effects on cell wall assembly, membrane integrity, lipid metabolism, and pathogenesis, particularly in dermatophytes like Trichophyton rubrum . Its potential for chemical modification also opens avenues for synergistic therapies, enhancing its effectiveness as an antifungal agent.
Biotechnology: Natural Deep Eutectic Solvents
In biotechnology, 7-Oxoundecanoic acid may play a role in the formation of natural deep eutectic solvents (NADESs) . NADESs are green solvents with remarkable solubilizing power and designability, which are crucial for various biotechnological applications. They are sustainable, biocompatible, and environmentally friendly, making them suitable for processes that require non-toxic and biodegradable solvents .
Pharmaceutical Applications
The pharmaceutical industry could benefit from the antifungal properties of 7-Oxoundecanoic acid. Its ability to interfere with fungal cell processes makes it a candidate for drug repositioning and combination therapy in antifungal treatments . The compound’s suitability for structural modification further enhances its potential as a novel therapeutic agent against fungal infections.
Agriculture: Soil Fertility and Plant Health
Organic acids, including 7-Oxoundecanoic acid, are significant in agriculture for their role in soil fertility and plant health . They are involved in the solubilization of minerals, biocontrol of phytopathogens, and induction of systemic resistance. These acids contribute to the sustainable management of soil ecosystems and environmental sustainability.
Food Industry
In the food industry, organic acids serve as antimicrobial agents to ensure food safety. While 7-Oxoundecanoic acid’s direct applications in food preservation are not explicitly mentioned, its antimicrobial properties suggest it could be explored for use in extending shelf life and preventing spoilage caused by fungal pathogens .
Eigenschaften
IUPAC Name |
7-oxoundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-2-3-7-10(12)8-5-4-6-9-11(13)14/h2-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIZHWOQKWVNFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90991498 | |
| Record name | 7-Oxoundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90991498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxoundecanoic acid | |
CAS RN |
71173-33-6 | |
| Record name | 7-Oxoundecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071173336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Oxoundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90991498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



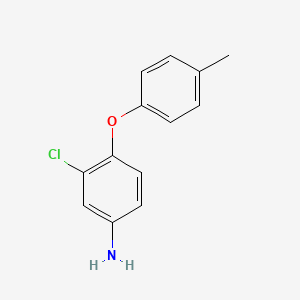
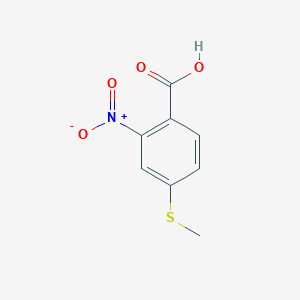
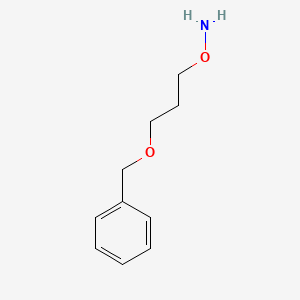
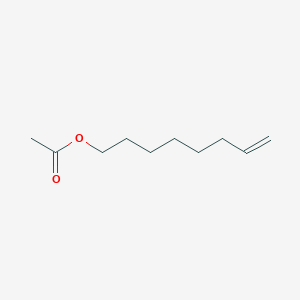
![6-(tert-Butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo-[3,2-e]indole-2-carboxylic acid](/img/structure/B1315578.png)
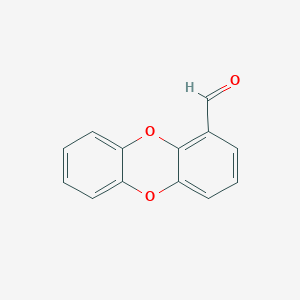
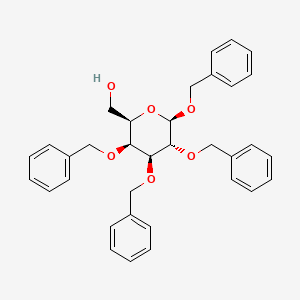
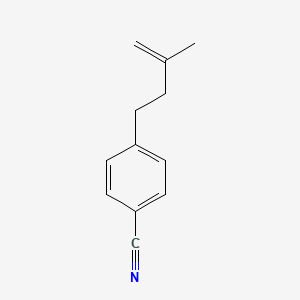
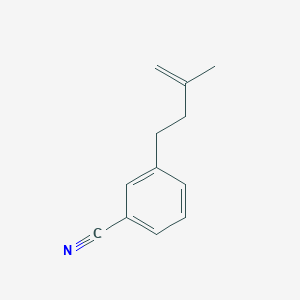
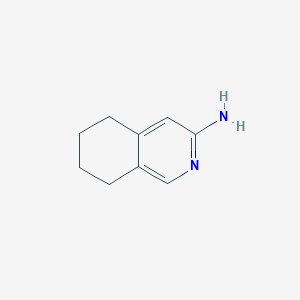

![2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B1315603.png)
